molecular formula C11H15IN2O B14583409 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 61495-67-8

2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14583409
CAS No.: 61495-67-8
M. Wt: 318.15 g/mol
InChI Key: BKDZGCBPWLUAST-UHFFFAOYSA-N
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Description

2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a cationic benzimidazolium iodide salt. This compound is known for its applications in organic electronics, particularly as an n-type dopant for organic semiconductors. Its unique structure allows it to interact effectively with various polymers and small molecules, making it a valuable component in the fabrication of electronic devices.

Preparation Methods

The synthesis of 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves a two-step process. The first step is the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with acetic acid under acidic conditions. The second step involves the quaternization of the benzimidazole with methyl iodide to yield the final product .

Chemical Reactions Analysis

2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzimidazole derivatives.

    Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Mechanism of Action

The mechanism of action of 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with the electronic structure of the materials it dopes. As an n-type dopant, it donates electrons to the conduction band of the semiconductor, increasing its conductivity. The molecular targets include the polymer chains in the semiconductor, and the pathways involved are primarily related to charge transfer and electron mobility .

Comparison with Similar Compounds

Similar compounds to 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide include:

The uniqueness of this compound lies in its specific electronic properties and its ability to enhance the performance of electronic devices through effective doping.

Properties

CAS No.

61495-67-8

Molecular Formula

C11H15IN2O

Molecular Weight

318.15 g/mol

IUPAC Name

1-(1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium-2-yl)ethanone;iodide

InChI

InChI=1S/C11H14N2O.HI/c1-8(14)11-12(2)9-6-4-5-7-10(9)13(11)3;/h4-7,11H,1-3H3;1H

InChI Key

BKDZGCBPWLUAST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1[NH+](C2=CC=CC=C2N1C)C.[I-]

Origin of Product

United States

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